Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTYJRKPJUWDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382375 | |
| Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-30-4 | |
| Record name | Methyl 2-amino-5-(4-fluorophenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation via α-Haloketone and Thiourea Condensation
A commonly employed method for synthesizing 2-aminothiazole derivatives is the reaction of α-haloketones or α-haloesters with thiourea under controlled conditions. This method is well-documented for related thiazole compounds and can be adapted for the fluorophenyl-substituted variant.
- An ethanol solution (10–35% w/w) of thiourea and sodium carbonate is prepared.
- The α-haloester (e.g., 2-chloroacetyl ester derivative) is added dropwise at 40–55 °C.
- The mixture is heated to 60–70 °C and maintained for 5–5.5 hours to promote cyclization.
- After reaction completion, solvent removal and pH adjustment (to 9–10) with caustic soda solution facilitates precipitation of the product.
- The solid product is filtered and vacuum dried to yield the amino-thiazole ester.
This approach is exemplified in the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, which shares mechanistic similarities with the target compound’s synthesis.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent can be introduced by using 4-fluorophenyl-substituted α-haloketones or α-haloesters as starting materials. For example:
5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate derivatives have been synthesized by reacting methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate with base and acid treatments to manipulate ester and acid functionalities.
The use of 4-fluorophenylacetaldehyde or related fluorophenyl precursors in condensation with methyl dichloroacetate and subsequent cyclization has been reported for related thiazole derivatives.
Esterification and Amination
The methyl ester group at position 4 is typically introduced by using methyl esters of the corresponding acid or by esterification of the carboxylic acid intermediate.
The amino group at position 2 arises from the thiourea moiety used in the condensation step, which forms the thiazole ring with the amino functionality inherently present.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Thiourea, sodium carbonate in ethanol (10–35%), 40–55 °C | Preparation of thiourea solution with base | Ready for cyclization |
| 2 | Dropwise addition of 2-chloro-4-fluorophenylacetyl ester, heat to 60–70 °C for 5 h | Cyclization to form thiazole ring | Formation of this compound |
| 3 | Partial solvent removal, cooling, filtration | Isolation of crude product | Solid residue |
| 4 | Addition to water, pH adjustment to 9–10 with NaOH, stirring | Purification by precipitation | Purified product |
| 5 | Filtration and vacuum drying | Final isolation | Pure compound with mp ~202 °C |
This procedure is adapted from analogous methods for ethyl 2-amino-4-methylthiazole-5-carboxylate and fluorophenyl-substituted thiazole derivatives.
Analytical Data and Yields
| Parameter | Data |
|---|---|
| Melting Point | 202 °C (reported for this compound) |
| Purity | ≥95% (commercially available samples) |
| Yield | Typically >90% under optimized conditions for related compounds |
| Physical Form | Solid |
Research Findings and Notes
The reaction temperature and duration are critical for high yield and purity; typically, 60–70 °C for 5 hours is optimal for cyclization.
Sodium carbonate acts as a mild base to facilitate the reaction and control pH during synthesis.
The use of ethanol as solvent is preferred for solubility and reaction efficiency.
Post-reaction pH adjustment with caustic soda ensures precipitation of the product and removal of impurities.
The 4-fluorophenyl substituent influences the electronic properties of the thiazole ring, which may affect reaction kinetics and product stability.
The synthetic methodology is scalable and suitable for producing gram-scale quantities for research and pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| α-Haloester + Thiourea Condensation | 2-chloro-4-fluorophenylacetyl methyl ester, thiourea, Na2CO3 | Ethanol solvent, 40–70 °C, 5 h | High yield (>90%), mild conditions | Requires careful pH control |
| Base Hydrolysis and Re-esterification | Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate, NaOH, HCl | THF/MeOH solvent, room temp, acidification | High purity, good yield (93%) | Multi-step, solvent-intensive |
| Aldehyde Condensation with Methyl Dichloroacetate | 4-fluorophenylacetaldehyde, methyl dichloroacetate, NaOMe | Anhydrous ether, 0 °C, 1 h stirring | Versatile for derivatives | Requires low temperature control |
Scientific Research Applications
Medicinal Chemistry and Anti-Tubercular Activity
One of the most significant applications of methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is in the fight against tuberculosis (TB). Research indicates that derivatives of thiazole compounds exhibit promising activity against Mycobacterium tuberculosis, especially against strains resistant to conventional treatments.
Case Study: Anti-Tubercular Agents
A study published in PLOS ONE highlights the modification of naturally occurring antibiotics to create new compounds based on the 2-aminothiazole-4-carboxylate scaffold. This research identified several derivatives with potent activity against M. tuberculosis H37Rv. Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml (240 nM), significantly outperforming traditional antibiotics like isoniazid (INH) and thiolactomycin (TLM) .
Table 1: Comparative MIC Values of Thiazole Derivatives Against M. tuberculosis
| Compound | MIC (µg/ml) |
|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 |
| Isoniazid (INH) | 0.25 |
| Thiolactomycin (TLM) | 13 |
This study emphasizes the potential of this compound as a lead compound for developing new anti-tubercular drugs that could circumvent existing resistance mechanisms.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for structural modifications, enhancing its biological activity. The compound can be synthesized through a reaction involving thiourea and various α-oxo esters under specific conditions, enabling the introduction of different substituents that can affect its pharmacological profile .
Synthetic Methodology
The general procedure for synthesizing these thiazole derivatives typically includes:
- Reactants : α-Oxo esters and thiourea.
- Solvent : Acetone.
- Conditions : Heating at approximately 57°C for 24 hours.
- Purification : Filtration and washing with acetone.
Other Potential Applications
Beyond its anti-tubercular properties, this compound may have applications in other therapeutic areas due to its structural versatility. The thiazole ring is known for its presence in various bioactive compounds, making it a valuable scaffold in drug design.
Antimicrobial Properties
Research has indicated that thiazole derivatives possess antimicrobial properties that can be utilized in developing treatments for bacterial infections beyond TB. The ability to modify the compound's structure allows for targeting different pathogens effectively.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound is compared to analogs with substitutions at the 5-position of the thiazole ring (Table 1).
Table 1: Substituent and Molecular Data of Thiazole Derivatives
Key Observations :
- Halogen Effects : The 4-fluoro and 2-chloro analogs have similar molecular weights, but chlorine’s larger atomic radius increases steric bulk and lipophilicity compared to fluorine .
- Planarity and Conformation: Crystallographic studies (e.g., on isostructural fluorophenyl derivatives) show that para-substituted phenyl groups (4-fluoro) enhance planarity, whereas meta- or ortho-substituents (3-fluoro, 2-chloro) introduce steric hindrance, leading to non-planar conformations .
Physical and Crystallographic Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
- The 2-chlorophenyl analog exhibits a higher melting point (238–240°C) compared to trifluoromethyl-substituted derivatives (131–133°C), likely due to stronger intermolecular halogen interactions .
- The isopropyl derivative crystallizes in the monoclinic P21/n system, suggesting distinct packing efficiencies influenced by aliphatic vs. aromatic substituents .
Biological Activity
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate (CAS No. 886361-30-4) is a heterocyclic compound notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a thiazole ring that incorporates both nitrogen and sulfur atoms. Its molecular formula is , with a molecular weight of approximately 252.26 g/mol. The presence of the fluorine atom in the para position of the phenyl ring enhances its biological activity and selectivity towards various targets.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. For instance, it has been shown to inhibit the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. By binding to the active site of this enzyme, the compound effectively prevents the replication of the virus, making it a candidate for antiviral drug development .
Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated significant cytotoxic activity against various human tumor cell lines. Studies have reported its effectiveness against glioblastoma and melanoma cells. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability post-treatment .
Table 1: Cytotoxic Activity Against Tumor Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Its structural analogs have been explored for their efficacy against bacterial and fungal infections. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .
Antiviral Activity
Research has highlighted the potential of this compound as an antiviral agent. A study focusing on flavivirus infections demonstrated that derivatives of thiazole compounds could inhibit viral entry and replication by targeting viral proteins . The compound's selectivity index indicates a promising therapeutic window for treating viral infections without significant toxicity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it modulates inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases .
Q & A
Q. What synthetic routes are commonly employed for Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, starting with 4-fluorophenyl-substituted precursors, a Hantzsch thiazole synthesis can be utilized: (1) condensation of methyl 2-cyano-3-(4-fluorophenyl)acrylate with thiourea under acidic conditions, followed by (2) cyclization to form the thiazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, validated by HPLC .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the thiazole ring and substituents (e.g., 4-fluorophenyl proton signals at δ 7.2–7.8 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 311.31 for CHFNO) .
- X-ray crystallography : For definitive conformation, single-crystal X-ray diffraction (e.g., monoclinic P2/n space group) is performed using SHELXL for refinement, with data collection at 100 K .
Q. What in vitro assays are used to screen its biological activity?
Common assays include:
- Enzyme inhibition : Dose-response curves (IC) against kinases or proteases, using fluorogenic substrates.
- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria.
- Solubility optimization : DMSO/PBS mixtures (≤1% DMSO) to mitigate low aqueous solubility .
Advanced Research Questions
Q. How can crystallographic refinement resolve ambiguities in the compound’s conformation?
Using SHELXL (v.2015+), anisotropic displacement parameters (ADPs) refine thermal motion, while TWIN/BASF commands address twinning in crystals. For example, in monoclinic systems, hydrogen bonding (N–H···O) and π-stacking interactions are analyzed via PLATON to validate molecular packing .
Q. What strategies address contradictory bioactivity data across cell lines?
- Purity verification : LC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting results.
- Metabolic stability testing : Microsomal assays (human/rat liver microsomes) assess if rapid degradation skews IC.
- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify non-specific binding .
Q. How can low solubility in pharmacological assays be methodologically mitigated?
- Co-solvent systems : PEG-400 or cyclodextrin-based formulations enhance solubility without cytotoxicity.
- Pro-drug derivatization : Ester hydrolysis (e.g., methyl → carboxylic acid) improves hydrophilicity.
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles increase bioavailability .
Q. What computational methods predict structure-activity relationships (SAR) for thiazole derivatives?
- Docking studies (AutoDock Vina) : Align the 4-fluorophenyl group into hydrophobic pockets of target proteins (e.g., EGFR).
- QSAR models : Hammett σ constants quantify electron-withdrawing effects of the fluorine substituent on bioactivity.
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
Notes
- Advanced Techniques : Emphasis on SHELX for crystallography and SAR modeling aligns with rigorous academic standards.
- Contradictions : Address solubility and purity as critical variables in reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
